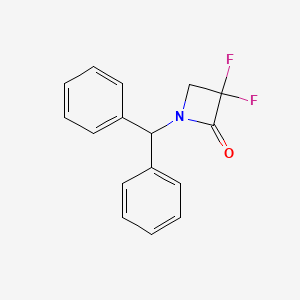
2-Azetidinone, 1-(diphenylmethyl)-3,3-difluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Azetidinone, 1-(diphenylmethyl)-3,3-difluoro- is a compound belonging to the class of β-lactams, which are four-membered cyclic amides. β-lactams are significant due to their presence in various antibiotics, including penicillins and cephalosporins . The unique structure of 2-Azetidinone, 1-(diphenylmethyl)-3,3-difluoro- makes it an interesting subject for research in medicinal chemistry and synthetic organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azetidinone, 1-(diphenylmethyl)-3,3-difluoro- typically involves the cycloaddition of ketenes to Schiff bases. This reaction is highly stereoselective and can be achieved using various starting materials, including vanillin . The key step involves the generation of a zwitterionic intermediate, which undergoes electrocyclic reaction to form the β-lactam ring .
Industrial Production Methods
For industrial production, a practical synthetic approach involves the use of 4-acetoxy-2-azetidinone as an intermediate. This method avoids the need for tedious and costly separation steps and improves the overall yield, making it more economical for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
2-Azetidinone, 1-(diphenylmethyl)-3,3-difluoro- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace a substituent on the β-lactam ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various substituted β-lactams, which can be further functionalized for different applications .
Wissenschaftliche Forschungsanwendungen
2-Azetidinone, 1-(diphenylmethyl)-3,3-difluoro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Studied for its potential antibacterial properties due to its β-lactam structure.
Medicine: Investigated for its potential use in developing new antibiotics.
Industry: Utilized in the synthesis of various pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-Azetidinone, 1-(diphenylmethyl)-3,3-difluoro- involves its interaction with bacterial enzymes. The β-lactam ring targets and inhibits the activity of penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. This inhibition leads to the disruption of cell wall formation, ultimately causing bacterial cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Penicillins: β-lactam antibiotics with a similar core structure but different side chains.
Cephalosporins: Another class of β-lactam antibiotics with a six-membered dihydrothiazine ring fused to the β-lactam ring.
Carbapenems: β-lactam antibiotics with a broad spectrum of activity and resistance to β-lactamase enzymes.
Uniqueness
2-Azetidinone, 1-(diphenylmethyl)-3,3-difluoro- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for developing new antibiotics and studying β-lactam chemistry .
Eigenschaften
CAS-Nummer |
651312-17-3 |
|---|---|
Molekularformel |
C16H13F2NO |
Molekulargewicht |
273.28 g/mol |
IUPAC-Name |
1-benzhydryl-3,3-difluoroazetidin-2-one |
InChI |
InChI=1S/C16H13F2NO/c17-16(18)11-19(15(16)20)14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H,11H2 |
InChI-Schlüssel |
ATMWTYPQWCFDRL-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(=O)N1C(C2=CC=CC=C2)C3=CC=CC=C3)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



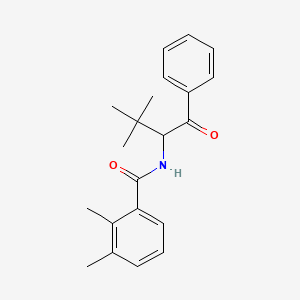

![4-{[3,5-Bis(trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B12605442.png)
![2-[3-(2-Chlorophenyl)sulfonyl-2,5-dimethylindol-1-yl]acetic acid](/img/structure/B12605455.png)
propanedinitrile](/img/structure/B12605456.png)
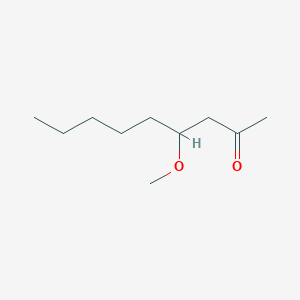
![Tributyl{5-[(3S)-3,7-dimethyloct-6-en-1-yl]thiophen-2-yl}stannane](/img/structure/B12605466.png)
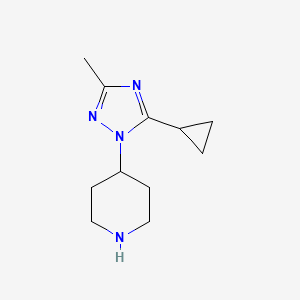
![N-[(2-Bromophenyl)methyl]-N-[(trimethylsilyl)ethynyl]prop-2-enamide](/img/structure/B12605482.png)
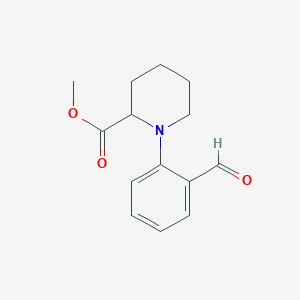
![Piperazine, 1-(9-anthracenylcarbonyl)-4-[5-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B12605485.png)
![Methyl 5-[4-(Benzyloxy)phenyl]nicotinate](/img/structure/B12605496.png)

